![molecular formula C10H9ClN2S B7723170 CID 28556](/img/structure/B7723170.png)
CID 28556
Overview
Description
CID 28556 is a useful research compound. Its molecular formula is C10H9ClN2S and its molecular weight is 224.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 28556 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 28556 including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Control of Protein Function
Chemically Induced Dimerization (CID) is used to control protein function with high precision and spatiotemporal resolution, mainly to dissect signal transductions and understand membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
Inducible Gene Regulation and Editing
Engineered PROTAC-CID systems have been developed for inducible gene regulation and editing, offering fine-tuning of gene expression levels and the capability for multiplexing biological signals (Ma et al., 2023).
Study of Protein-Protein Interactions
CID techniques resolve intricate problems in cell biology, especially in understanding lipid second messengers and small GTPases. Advanced technical developments offer improved specificity and novel substrates for orthogonal manipulations (DeRose, Miyamoto, & Inoue, 2013).
Water Use Efficiency in Barley
Application of carbon isotope discrimination (CID) as a selection criterion for improving water use efficiency (WUE) and productivity in barley breeding programs under various environmental conditions (Anyia et al., 2007).
Rapid Activation and Deactivation of Protein Dimerization
A novel chemical inducer of protein dimerization that can be rapidly activated and deactivated with light, allowing control over peroxisome transport and mitotic checkpoint signaling in living cells with enhanced spatiotemporal control (Aonbangkhen et al., 2018).
properties
IUPAC Name |
5-(4-chlorophenyl)-1-methylimidazole-2-thiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S/c1-13-9(6-12-10(13)14)7-2-4-8(11)5-3-7/h2-6H,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYNOPLNIDBIGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1S)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CN=C1S)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 28556 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.